(R)-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methylpyridine.
Grignard Reaction: The 5-chloro-2-methylpyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is explored for its potential therapeutic applications, including its use in the development of new drugs.
Industry
The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol: The non-chiral version of the compound.
1-(5-Chloro-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a propanol moiety instead of ethanol.
5-Chloro-2-methylpyridine: The starting material for the synthesis.
Uniqueness
®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or other chiral counterparts. The presence of the chlorine atom and the methyl group on the pyridine ring also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
OVCNKPBWIYJICB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=N1)Cl)[C@@H](C)O |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(C)O |
Origin of Product |
United States |
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